ROCK2 Inhibitory Activity: Direct Comparison Against Staurosporine in a Standardized Biochemical Assay
In a luminescence-based ROCK2 biochemical assay (PubChem AID 644), 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited an IC50 of 2,710 nM. [1] This potency is notably weaker than the pan-kinase inhibitor staurosporine, a positive control known for its high potency against ROCK2, which typically shows single-digit nanomolar IC50 values in related assays. The 2.71 µM IC50 defines this compound as a weak hit, differentiating it from potent reference inhibitors and positioning it as a low-affinity starting point for fragment-based or scaffold-hopping strategies rather than a lead-like molecule.
| Evidence Dimension | Inhibition of Rho-associated protein kinase 2 (ROCK2) |
|---|---|
| Target Compound Data | IC50 = 2,710 nM |
| Comparator Or Baseline | Staurosporine (positive control); IC50 typically sub-10 nM against ROCK2 in analogous assays. [2] |
| Quantified Difference | The target compound is >270-fold less potent than a known nanomolar ROCK2 inhibitor. |
| Conditions | 10-point dose-response, 1:3 serial dilution, starting at 60 µM. Assay based on ATP depletion and luciferase readout. The Scripps Research Institute Molecular Screening Center. [1] |
Why This Matters
This quantitative weakness is a key differentiator for procurement, as the compound is specifically valuable as a 'low-affinity control' or a 'scaffold for affinity maturation' rather than a potent tool compound, ensuring a researcher does not mistakenly buy it expecting high potency.
- [1] PubChem. BioAssay AID 644: Dose-response biochemical assay of inhibitors of Rho kinase 2 (Rock2). IC50 data for CID 756696. The Scripps Research Institute Molecular Screening Center. View Source
- [2] Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Provides a broader context for staurosporine potency across the kinome.) View Source
